ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate
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Overview
Description
Ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound that features a thiophene ring, a pyrazole ring, and a carbamate group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry . The presence of the pyrazole ring further enhances its potential for various pharmacological activities .
Mechanism of Action
Target of Action
It is known that thiophene-based compounds exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that this compound may interact with a range of biological targets.
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by thiophene-based compounds , it is likely that this compound affects multiple biochemical pathways
Result of Action
Given the pharmacological properties of thiophene-based compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves the formation of the thiophene and pyrazole rings followed by their coupling and subsequent carbamate formation. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is unique due to its combination of a thiophene ring, a pyrazole ring, and a carbamate group.
Properties
IUPAC Name |
ethyl N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-2-17-12(16)13-5-7-15-6-3-11(14-15)10-4-8-18-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGGBVOGFCOEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C=CC(=N1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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